N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide involves several key steps, including condensation reactions, and may involve the use of catalysts for specific reactions. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides shows a method where isocyanides, benzoylformic acid, and semicarbazones are reacted to yield complex organic structures through Ugi reactions (Sañudo et al., 2006).
Molecular Structure Analysis
X-ray crystallography plays a crucial role in determining the molecular structure of complex organic compounds. For example, the crystal structure of di[3-(4'-methoxyphenyl)-2,2,4,4-tetramethylpentan-3-yl] oxalate provides insights into the molecular arrangement and the spatial orientation of functional groups (Collins et al., 1996).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are diverse, involving mechanisms such as chemiluminescence and specific molecular rearrangements. The study on the synthesis of 3-ethoxy-4,4-diisopropyl-1,2-dioxetanes indicates chemiluminescent properties through low-temperature singlet oxygenation reactions (Matsumoto et al., 1999).
Scientific Research Applications
Role in Orexin Receptor Mechanisms and Binge Eating
Research explores the role of orexins (OX) and their receptors (OXR) in modulating feeding, arousal, stress, and drug abuse, implicating a significant role for OX1R mechanisms in binge eating (BE). The study examines compounds with selective antagonism at OX1R, suggesting potential novel pharmacological treatments for BE and other eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis and Chemical Transformations
The synthesis of cyclic hydroxamic acids and lactams, through catalytic hydrogenations, unveils pathways for the formation of compounds with a 2,3‐dioxo‐1,4‐benzoxazine skeleton. These compounds are derivatives of naturally occurring cyclic hydroxamic acids DIBOA and DIMBOA from Gramineae, highlighting their potential in chemical and pharmaceutical research (Hartenstein & Sicker, 1993).
Novel Selenium-containing Vitamin E Analogues
Research on the synthesis of novel selenium-containing vitamin E analogues through intramolecular homolytic substitution at selenium suggests the potential of these compounds in mimicking the antioxidant activity of vitamin E, offering insights into their therapeutic applications (Al-Maharik et al., 2001).
Variation of DIMBOA and Related Compounds in Maize
A study reporting the variation of 1,4-benzoxazin-3-one derivatives in maize with plant age provides insights into the biosynthesis and concentration of these compounds, which play a crucial role in the plant's resistance to aphids. This research contributes to our understanding of natural plant defense mechanisms and their potential applications in agriculture (Cambier et al., 2000).
Multitarget 1,4-Dioxane Compounds for Neurological Disorders
A study on 1,4-dioxane compounds reveals multitarget compounds with suitable combinations of dopaminergic and serotoninergic profiles, suggesting their potential in the treatment of Parkinson's disease or schizophrenia. This research highlights the therapeutic potential of designing multitarget compounds for neurological disorders (Del Bello et al., 2019).
Mechanism of Action
Target of Action
It is known that similar compounds have been designed based on the activity of indoles against various cancer cell lines .
Mode of Action
It is known that similar compounds have shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
It is known that similar compounds have shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
It is known that similar compounds obey lipinski’s rule of five and have good bioactive scores , which suggests that they may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Action Environment
It is known that similar compounds have shown good selectivity between cancer cells and normal cells .
Future Directions
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-20(25,10-13-3-6-15(26-2)7-4-13)11-21-18(23)19(24)22-14-5-8-16-17(9-14)28-12-27-16/h3-9,25H,10-12H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXPLXHFKGVGEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.